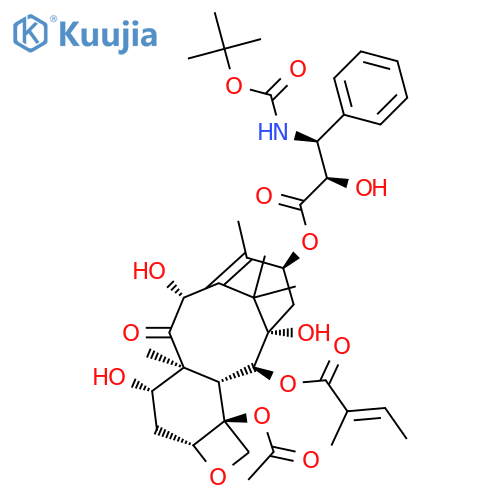Cas no 1887057-05-7 (2-Desbenzoyl-2-tiglyl Docetaxel)

1887057-05-7 structure
商品名:2-Desbenzoyl-2-tiglyl Docetaxel
CAS番号:1887057-05-7
MF:C41H55NO14
メガワット:785.873713731766
CID:4735457
2-Desbenzoyl-2-tiglyl Docetaxel 化学的及び物理的性質
名前と識別子
-
- 2-O-desbenzoyl-2-O-tiglyldocetaxel
- JZ14779AZJ
- Q27281749
- 2-Desbenzoyl-2-tiglyl Docetaxel
-
- インチ: 1S/C41H55NO14/c1-11-20(2)34(48)54-33-31-39(10,25(44)17-26-40(31,19-52-26)55-22(4)43)32(47)29(45)27-21(3)24(18-41(33,51)38(27,8)9)53-35(49)30(46)28(23-15-13-12-14-16-23)42-36(50)56-37(5,6)7/h11-16,24-26,28-31,33,44-46,51H,17-19H2,1-10H3,(H,42,50)/b20-11+/t24-,25-,26+,28-,29+,30+,31-,33-,39+,40-,41+/m0/s1
- InChIKey: AOEGVETYSHPGBP-XYIDDFOTSA-N
- ほほえんだ: O1C[C@@]2([C@H]1C[C@@H]([C@@]1(C)C([C@@H](C3=C(C)[C@H](C[C@](C3(C)C)([C@H]([C@H]21)OC(/C(=C/C)/C)=O)O)OC([C@@H]([C@H](C1C=CC=CC=1)NC(=O)OC(C)(C)C)O)=O)O)=O)O)OC(C)=O
計算された属性
- せいみつぶんしりょう: 785.36225543 g/mol
- どういたいしつりょう: 785.36225543 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 14
- 重原子数: 56
- 回転可能化学結合数: 13
- 複雑さ: 1660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 224
- ぶんしりょう: 785.9
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-Desbenzoyl-2-tiglyl Docetaxel 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D494430-10mg |
2-Desbenzoyl-2-tiglyl Docetaxel |
1887057-05-7 | 10mg |
$ 3484.00 | 2023-09-07 | ||
| TRC | D494430-1mg |
2-Desbenzoyl-2-tiglyl Docetaxel |
1887057-05-7 | 1mg |
$ 448.00 | 2023-09-07 |
2-Desbenzoyl-2-tiglyl Docetaxel 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
1887057-05-7 (2-Desbenzoyl-2-tiglyl Docetaxel) 関連製品
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量